Cas no 85073-04-7 (Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)-)

Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)- 化学的及び物理的性質

名前と識別子

-

- Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)-

- Phosphinic acid, P-phenyl-P-(2,4,6-trimethylbenzoyl)-

- 2,4,6-trimethylbenzoylphenylphosphinic acid

- SCHEMBL117062

- 85073-04-7

- phenyl(2,4,6-trimethylbenzoyl)phosphinic acid

- JZDGWLGMEGSUGH-UHFFFAOYSA-N

-

- インチ: InChI=1S/C16H17O3P/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,18,19)

- InChIKey: JZDGWLGMEGSUGH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 288.09153140Da

- どういたいしつりょう: 288.09153140Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 389

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 54.4Ų

Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1605820-10g |

P-Phenyl-P-(2,4,6-trimethylbenzoyl)phosphinic acid |

85073-04-7 | 98% | 10g |

¥1400.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1605820-5g |

P-Phenyl-P-(2,4,6-trimethylbenzoyl)phosphinic acid |

85073-04-7 | 98% | 5g |

¥660.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1605820-25g |

P-Phenyl-P-(2,4,6-trimethylbenzoyl)phosphinic acid |

85073-04-7 | 98% | 25g |

¥2965.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1605820-1g |

P-Phenyl-P-(2,4,6-trimethylbenzoyl)phosphinic acid |

85073-04-7 | 98% | 1g |

¥175.00 | 2024-07-28 |

Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)- 関連文献

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)-に関する追加情報

Phosphinic Acid, Phenyl(2,4,6-Trimethylbenzoyl)-: A Comprehensive Overview

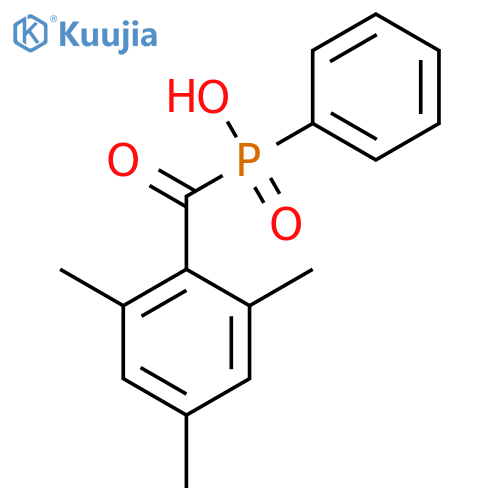

Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)- (CAS No. 85073-04-7) is a versatile compound with significant applications in various fields of chemistry and pharmaceutical sciences. This article provides a detailed overview of its chemical properties, synthesis methods, and potential applications, incorporating the latest research findings to offer a comprehensive understanding.

Chemical Structure and Properties: Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)- is characterized by its unique molecular structure, which consists of a phosphinic acid group attached to a phenyl ring substituted with a 2,4,6-trimethylbenzoyl moiety. The molecular formula is C16H18O2P, and its molecular weight is approximately 289.30 g/mol. The compound exhibits excellent thermal stability and solubility in organic solvents such as dichloromethane and dimethylformamide (DMF).

Synthesis Methods: The synthesis of Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)- can be achieved through several routes. One common method involves the reaction of phenylphosphinic acid with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. Another approach involves the coupling of phenylphosphonous dichloride with 2,4,6-trimethylbenzoic acid using palladium catalysts. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods that minimize waste and reduce energy consumption.

Spectroscopic Analysis: The characterization of Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)- can be performed using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks at around 1730 cm-1 for the carbonyl group and 1050 cm-1 for the phosphinic acid group. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, with distinct signals for the aromatic protons and phosphorus atoms. Mass spectrometry (MS) confirms the molecular weight and helps in identifying any impurities or by-products.

Applications in Pharmaceutical Sciences: Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)- has gained attention in pharmaceutical research due to its potential as a building block for drug discovery. Its unique chemical structure allows it to be incorporated into various bioactive molecules with therapeutic properties. For instance, recent studies have explored its use in the development of inhibitors for specific enzymes involved in disease pathways. One notable application is in the design of inhibitors for metalloproteases, which are implicated in conditions such as cancer and neurodegenerative diseases.

Biochemical Studies: In vitro studies have demonstrated that Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)--based compounds exhibit potent inhibitory activity against metalloproteases such as matrix metalloproteinases (MMPs). These enzymes play crucial roles in extracellular matrix degradation and are overexpressed in various pathological conditions. By inhibiting MMPs, these compounds can potentially reduce tissue damage and inflammation associated with diseases like arthritis and cancer metastasis.

Clinical Trials and Therapeutic Potential: While extensive preclinical studies have shown promising results for Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)--based compounds, their clinical potential is still under investigation. Several compounds derived from this scaffold are currently in various stages of clinical trials for treating conditions such as cancer and inflammatory disorders. Early results indicate that these compounds are well-tolerated and exhibit favorable pharmacokinetic profiles.

Safety Considerations: As with any chemical compound used in pharmaceutical applications, safety is a critical consideration. Preclinical toxicology studies have shown that Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)--based compounds exhibit low toxicity at therapeutic concentrations. However, further studies are necessary to fully understand their long-term effects and potential side effects.

FUTURE DIRECTIONS AND CONCLUSIONS: The future of Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)--based compounds looks promising. Ongoing research aims to optimize their chemical structure to enhance their potency and selectivity while minimizing side effects. Additionally, efforts are being made to develop novel delivery systems that can improve their bioavailability and target specific tissues or organs.

In conclusion, Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)- (CAS No. 85073-04-7) is a valuable compound with diverse applications in chemistry and pharmaceutical sciences. Its unique chemical properties make it an attractive candidate for drug discovery and development. As research continues to advance our understanding of this compound's potential benefits and limitations,< strong > Phosphinic acid , phenyl ( 2 , 4 , 6 - trimethylbenzoyl ) - strong > is poised to play an increasingly important role in the field of medicinal chemistry.

85073-04-7 (Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)-) 関連製品

- 1804783-53-6(2-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile)

- 2167472-45-7(tert-butyl 2-(isothiocyanatomethyl)butanoate)

- 2193290-92-3(N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide)

- 1495113-01-3((1-methyl-1H-pyrazol-4-yl)(oxan-4-yl)methanamine)

- 5460-45-7(2-Ethylhexyl formate)

- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)

- 1017418-66-4(3-(3,4-dimethoxyphenyl)morpholine)

- 851403-45-7(N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(naphthalen-2-yloxy)acetamide)

- 1172987-67-5(N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine)

- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)